molecular formula C12H12ClN3 B14483212 4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine CAS No. 65942-50-9

4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine

Cat. No.: B14483212
CAS No.: 65942-50-9
M. Wt: 233.69 g/mol
InChI Key: CLZUDZKHBKRRIJ-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is an organic compound with a pyrimidine ring substituted with a chloro group, two methyl groups, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine typically involves the reaction of 4-chloro-5-phenylpyrimidine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with different substitution patterns.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or reduced amine derivatives, respectively.

Scientific Research Applications

4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-phenylpyrimidine: Lacks the dimethylamine substitution.

    N,N-Dimethyl-5-phenylpyrimidin-2-amine: Lacks the chloro substitution.

    4-Chloro-N,N-dimethylpyrimidin-2-amine: Lacks the phenyl substitution.

Uniqueness

4-Chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine is unique due to the combination of its chloro, dimethylamine, and phenyl substitutions on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

65942-50-9

Molecular Formula

C12H12ClN3

Molecular Weight

233.69 g/mol

IUPAC Name

4-chloro-N,N-dimethyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H12ClN3/c1-16(2)12-14-8-10(11(13)15-12)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CLZUDZKHBKRRIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)Cl)C2=CC=CC=C2

Origin of Product

United States

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